molecular formula C6H13NO B147432 3-Piperidinemethanol CAS No. 4606-65-9

3-Piperidinemethanol

Cat. No. B147432
CAS RN: 4606-65-9
M. Wt: 115.17 g/mol
InChI Key: VUNPWIPIOOMCPT-UHFFFAOYSA-N
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Description

3-Piperidinemethanol is a compound that is of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions. The papers provided discuss different synthetic routes and applications of piperidinemethanol derivatives, highlighting their significance in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 3-piperidinemethanol derivatives has been approached through various methods. One paper describes diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, emphasizing the control of stereochemistry at the C3-C4 position . Another study presents a stereoselective synthesis of 2,6-disubstituted 3-piperidinols, which was applied to the synthesis of (+)-julifloridine . Additionally, the synthesis of α,α-diphenyl-4-piperidinemethanol, a key intermediate of Fexofenadine, was achieved with an overall yield of 80.85% .

Molecular Structure Analysis

The molecular structure of 3-piperidinemethanol derivatives is crucial for their biological activity and chemical reactivity. The stereochemistry of these compounds is particularly important, as it can significantly influence their pharmacological properties. The papers discuss various stereoisomers of piperidinemethanol, such as the (3R*,4R*)- and (3R*,4S*)-forms, and their synthesis routes . The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and IR .

Chemical Reactions Analysis

3-Piperidinemethanol and its derivatives participate in a variety of chemical reactions. The papers describe the use of these compounds in nucleophilic substitution reactions , stereocontrolled nucleophilic additions , and ring expansion reactions . These reactions are often diastereoselective or enantioselective, leading to products with specific stereochemistry, which is essential for their intended applications.

Physical and Chemical Properties Analysis

While the papers provided do not delve deeply into the physical and chemical properties of 3-piperidinemethanol, such properties are typically characterized by melting points, boiling points, solubility, and stability. These properties are influenced by the molecular structure and substituents on the piperidine ring. The physical and chemical properties are important for the practical handling of these compounds and their storage conditions.

Scientific Research Applications

Volumetric Properties in Aqueous Solutions

Research on 3-piperidinemethanol includes studies on its volumetric properties in aqueous solutions. Kul et al. (2013) conducted a comparative study of the volumetric properties of various pyridine and piperidine derivatives, including 3-piperidinemethanol, in water. They examined the density, excess volumes of mixing, and thermal expansion coefficients of these solutions (Kul et al., 2013).

Stereoselective Transformations

Wu et al. (2000) explored the stereoselective transformation of 2H-1,4-Oxazin-2-ones into various analogues of 5-hydroxy-2-piperidinemethanol. This work highlights the potential use of 3-piperidinemethanol derivatives in synthesizing substance P antagonists (Wu et al., 2000).

Cytotoxic and Spectroscopic Properties

Wang et al. (2016) synthesized novel naphthalimide derivatives incorporating piperidine moieties, such as 4-piperidinemethanol. They evaluated these compounds for cytotoxic activity, spectroscopic property, and DNA binding behaviors, suggesting potential applications in cancer therapeutics and cell imaging (Wang et al., 2016).

CO2 Absorption

Conway et al. (2014) investigated the application of 3-piperidinemethanol in carbon dioxide absorption processes. Their research focused on its use as a capture solvent, examining the kinetic and equilibrium reactions of CO2 with 3-piperidinemethanol in aqueous solutions (Conway et al., 2014).

Enthalpies of Formation

Silva and Cabral (2006) measured the standard molar enthalpies of formation of 3-piperidinemethanol in various states, providing essential data for its thermodynamic characterization (Silva & Cabral, 2006).

Heat of Absorption and Specific Heat

Abdulkadir et al. (2014) studied the thermodynamic properties of 3-piperidinemethanol and its blends with monoethanolamine, focusing on the heat of absorption and specific heat in CO2 capture applications (Abdulkadir et al., 2014).

Synthesis and Bioactivity Studies

Unluer et al. (2016) investigated the synthesis of Mannich bases with piperidine moiety, including 3-piperidine-4-yl-1-propanone hydrochlorides. They evaluated these compounds for cytotoxicity and carbonic anhydrase inhibitory activities, offering insights into potential therapeutic applications (Unluer et al., 2016).

Safety And Hazards

3-Piperidinemethanol is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled or ingested .

properties

IUPAC Name

piperidin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPWIPIOOMCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871091
Record name 3-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinemethanol

CAS RN

4606-65-9
Record name 3-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4606-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-3-ylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
W Conway, Y Beyad, M Maeder, R Burns… - Industrial & …, 2014 - ACS Publications
… One such example is the cyclic monoamine 3-piperidinemethanol (3-PM). To facilitate the evaluation of 3-PM as a capture solvent requires knowledge of the fundamental chemical …
Number of citations: 16 pubs.acs.org
A Abdulkadir, AV Rayer, DV Quang, N El Hadri, A Dindi… - Energy Procedia, 2014 - Elsevier
… two different amines, monoethanolamine (MEA) and 3-piperidinemethanol (3-PM) were measured … Therefore, this work focused on 3piperidinemethanol (3PM), functionalized piperidine …
Number of citations: 14 www.sciencedirect.com
N Lewis - 1995 - eprints.nottingham.ac.uk
… purity and absolute configurations of the hydroxy-ester derivatives were determined by conversion into the corresponding chiral bis-tosylate derivatives of 2- and 3-piperidinemethanol …
Number of citations: 3 eprints.nottingham.ac.uk
C William, B Yaser, M Marcel, B Robert, F Paul… - 2014
Number of citations: 0
MAVR da Silva, JITA Cabral - The Journal of Chemical Thermodynamics, 2006 - Elsevier
… = 0.1 MPa) molar energies of combustion in oxygen of 2-piperidinemethanol, 3-piperidinemethanol, and 4-piperidinemethanol, all in the crystalline phase, were measured, at T = 298.15 …
Number of citations: 9 www.sciencedirect.com
AO Ademiluyi, OB Ogunsuyi, G Oboh… - Comparative Clinical …, 2016 - Springer
… revealed the presence of atropine, scopolamine, amphetamine, 3-methoxyamphetamine, 3-ethoxyamhetamine cathine, spermine, phenylephrine, and 3-piperidinemethanol, among …
Number of citations: 30 link.springer.com
X Doisy, IS Blagbrough, S Wonnacott… - Pharmacy and …, 1998 - Wiley Online Library
The norditerpenoid alkaloid methyllycaconitine (MLA) acts as a competitive antagonist on the nicotinic acetylcholine receptor (nAChR) with a high preference for the neuronal α‐…
Number of citations: 22 onlinelibrary.wiley.com
HS Aaron, CP Ferguson - Tetrahedron, 1974 - Elsevier
… N hydrogen bonded and free OH forms of some 3-piperidinols, decahydroisoquinolinols, a decahydroquinolinol, lupinine and Nmethyl-3-piperidinemethanol have been determined …
Number of citations: 26 www.sciencedirect.com
D Fernandes, W Conway, R Burns, G Lawrance… - The Journal of Chemical …, 2012 - Elsevier
… In the case of 2-piperidinemethanol, 2-piperidineethanol and 3-piperidinemethanol, strong intramolecular hydrogen bonding is shown to be the likely cause for lack of carbamate …
Number of citations: 77 www.sciencedirect.com
V Lackey - 2018 - scholarlycommons.obu.edu
… the porphyrins in this investigation are aminoPEG-3-alcohol and 3-piperidinemethanol. … The porphyrin synthesis was repeated using a second amine, 3-piperidinemethanol. However, …
Number of citations: 2 scholarlycommons.obu.edu

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